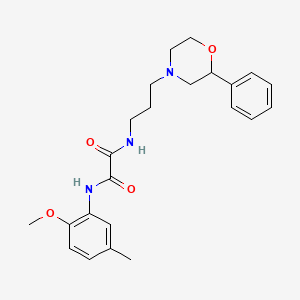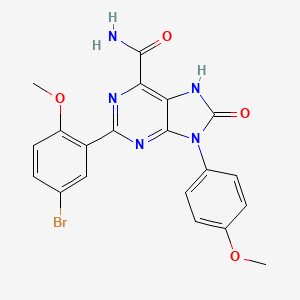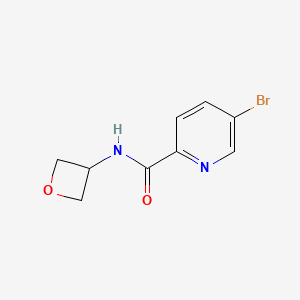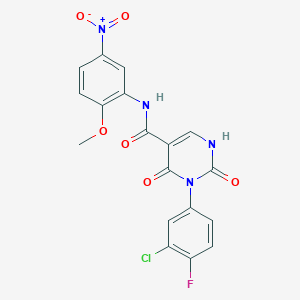![molecular formula C20H28O2 B2608845 Dehydro abietic acid-[d2] CAS No. 213775-59-8](/img/structure/B2608845.png)
Dehydro abietic acid-[d2]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroabietic acid-[d2] is a deuterated form of dehydroabietic acid, a tricyclic diterpenoid resin acid isolated from rosin. This compound is known for its wide range of biological activities, including anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal properties . The deuterated form is often used in scientific research to study the metabolic pathways and mechanisms of action of dehydroabietic acid.
準備方法
Synthetic Routes and Reaction Conditions: Dehydroabietic acid-[d2] can be synthesized through the disproportionation of abietic acid or rosin. The process involves the use of organic amine salts and solvent recrystallization methods . The most effective catalyst for this disproportionation process is palladium on carbon (Pd/C), although it is expensive .
Industrial Production Methods: In industrial settings, dehydroabietic acid is typically obtained by disproportionating rosin as the raw material. The resulting disproportionated rosin is then purified to isolate dehydroabietic acid using organic amine salts and solvent recrystallization .
化学反応の分析
Types of Reactions: Dehydroabietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize dehydroabietic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of dehydroabietic acid .
科学的研究の応用
Dehydroabietic acid-[d2] has numerous scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of diterpenoid resin acids.
Biology: Investigated for its role in biological systems, particularly in understanding metabolic pathways.
作用機序
Dehydroabietic acid exerts its effects through various mechanisms, including the inhibition of tumor cell migration and the induction of apoptosis in cancer cells. It interferes with mitochondrial function and induces the division of caspase-3 and poly (ADP-ribose) polymerase (PARP) in human lung cells . These actions are mediated through specific molecular targets and pathways involved in cell death and survival.
類似化合物との比較
- Abietic acid
- Levopimaric acid
- Palustric acid
- Neoabietic acid
Comparison: Dehydroabietic acid is unique among these compounds due to its specific structural features and biological activities.
特性
IUPAC Name |
(1R,4aS,10aR)-10,10-dideuterio-1,4a-dimethyl-7-propan-2-yl-3,4,9,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1/i9D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWKVWVWBFBAOV-FVXHMTTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC2=C(C=CC(=C2)C(C)C)[C@@]3([C@@H]1[C@](CCC3)(C)C(=O)O)C)[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)
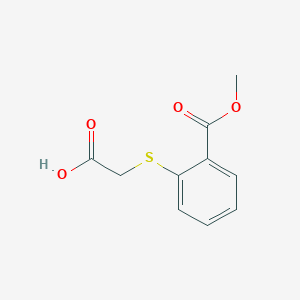
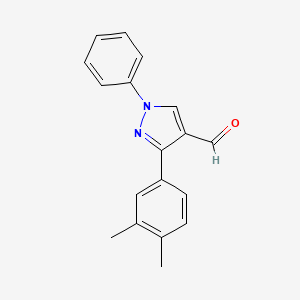
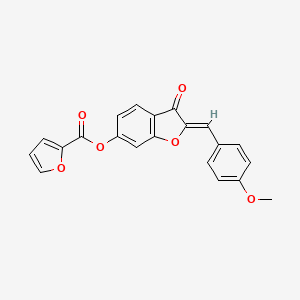
![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)
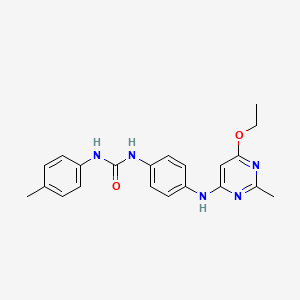
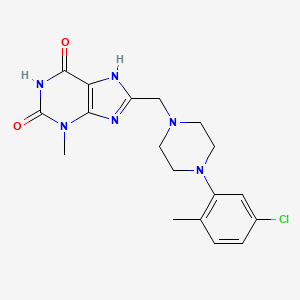
![tert-butyl 2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
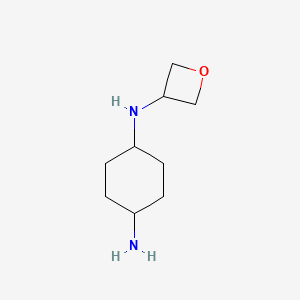
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
